1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties .
Preparation Methods
The synthesis of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves several steps. One common method includes the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole under basic conditions. The reaction typically occurs in a solvent such as dichloromethane or acetone, with a base like triethylamine or sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be compared with other imidazole derivatives such as:
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole: Similar in structure but with an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine: Contains a piperazine ring, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C12H15BrN2O4S |
---|---|
Molecular Weight |
363.23 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C12H15BrN2O4S/c1-8-14-4-5-15(8)20(16,17)12-7-10(18-2)9(13)6-11(12)19-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
MCYOOIIETZNDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Origin of Product |
United States |
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